2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKMFICVBGYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(4-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
Synthetic Methods
The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves:
- Starting Materials : The reaction often begins with 2-chloro-4-nitrobenzoic acid and 2-(4-ethoxyphenoxy)ethylamine.
- Reagents : Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield and purity.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells through modulation of signaling pathways.
Medicine
- Therapeutic Agent Exploration : Ongoing research focuses on its potential use as a therapeutic agent for treating diseases such as cancer and infections, exploring its interaction with biological targets.
- Drug Development : The compound's unique properties make it suitable for further development into pharmaceutical formulations aimed at specific diseases.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics.
Case Study 2: Anticancer Properties
In vitro studies explored the compound's effect on various cancer cell lines. Results indicated that treatment with the compound led to increased apoptosis rates, particularly in breast cancer cells. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxyphenoxy groups contribute to the compound’s overall reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS 328258-90-8)
- Structure: The amide nitrogen is directly bonded to a 4-ethoxyphenyl group instead of the 2-(4-ethoxyphenoxy)ethyl chain.
- Molecular Formula : C₁₅H₁₃ClN₂O₄ (MW: 320.73 g/mol) .
- Key Differences: The absence of an ethyleneoxy spacer reduces conformational flexibility compared to the target compound.
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Features a 3-chlorophenethyl group on the amide nitrogen.
- Synthesis : Reacts 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane .
- The chloro substituent at position 3 on the phenyl ring may alter electronic effects compared to the ethoxyphenoxy group.
Variations in Benzamide Core Substituents
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Bromine replaces chlorine at position 4, and the nitro group is on the adjacent phenyl ring.
- Crystallography : Exhibits two molecules per asymmetric unit, with bond lengths influenced by bromine’s larger atomic radius .
- Key Differences :
- Bromine’s higher polarizability may enhance halogen bonding compared to chlorine.
- Nitro group positioning alters resonance effects on the benzamide core.
3-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide (CAS 1203312-06-4)
- Structure: Lacks the nitro group at position 4 but retains the 2-(4-ethoxyphenoxy)ethyl chain.
- Molecular Formula: C₁₇H₁₈ClNO₃ (MW: 319.8 g/mol) .
- Altered substituent positions could affect binding affinity in biological targets.
Core Structure Modifications
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (CAS 38008-37-6)
- Structure: Acetamide core instead of benzamide, with a similar ethoxyphenoxy substituent.
- Molecular Formula: C₁₆H₁₆ClNO₃ (MW: 305.76 g/mol) .
- Shorter conjugation system may decrease UV absorption intensity compared to benzamides.
Electronic and Steric Effects of Substituents
Nitro vs. Methoxy Groups :
- 2-Chloro-N-(4-methoxyphenyl)-4-nitrobenzamide () substitutes ethoxy with methoxy, reducing steric bulk but maintaining similar electron-donating effects.
- Nitro groups strongly withdraw electrons, decreasing electron density on the benzamide ring, which may influence reactivity in nucleophilic substitutions .
- Chloro vs.
Biological Activity
2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 320.73 g/mol. The structure includes a chloro group, a nitro group, and an ethoxyphenoxy moiety, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₄ |
| Molecular Weight | 320.73 g/mol |
| CAS Number | 328258-90-8 |
| IUPAC Name | 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide |
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction of the nitro group, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing various biochemical pathways. The chloro and ethoxyphenoxy groups enhance the compound's reactivity and selectivity towards specific biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate signaling pathways involved in cell cycle regulation is a critical factor in its anticancer activity.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To assess the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method was employed to evaluate inhibition zones.
- Results: The compound exhibited significant inhibition (diameter > 15 mm), suggesting potent antibacterial properties.
-
Anticancer Study
- Objective: To evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay was used to determine cell viability.
- Results: IC50 values indicated that the compound effectively reduced cell viability at concentrations as low as 10 µM, supporting its potential as an anticancer therapeutic.
-
Anti-inflammatory Activity Assessment
- Objective: To investigate effects on TNF-alpha production in macrophages.
- Method: ELISA was used to measure cytokine levels post-treatment.
- Results: A significant reduction in TNF-alpha levels was observed, indicating anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide that influence its reactivity and biological activity?
- The compound’s benzamide core is substituted with electron-withdrawing groups (chloro and nitro) and an ethoxyphenoxy ethyl chain. The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution, while the ethoxyphenoxy moiety contributes to lipophilicity, affecting membrane permeability and target binding .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic potentials and identify reactive sites. Experimental validation via X-ray crystallography (using SHELX software ) can confirm spatial arrangements critical for interactions.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Key steps involve controlling reaction conditions:
- Chlorination : Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of intermediates.
- Amidation : Employ coupling agents like EDCI/HOBt to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted nitro precursors .
- Data-Driven Approach : Monitor reaction progress via TLC or HPLC. Optimize temperature (50–70°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) for maximum efficiency .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks for the ethoxyphenoxy ethyl chain (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C17H16ClN2O5; expected [M+H]+: 379.07) .
- FT-IR : Key bands include C=O (amide I, ~1650 cm⁻¹) and NO2 asymmetric stretching (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
- Case Example : Conflicting MIC values (e.g., 256 µg/mL vs. 512 µg/mL against S. aureus) may arise from polymorphic forms. Perform single-crystal X-ray diffraction (SHELX ) to correlate crystal packing with bioactivity.
- Statistical Analysis : Use ANOVA to compare bioactivity data across crystal forms, ensuring batch-to-batch consistency .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nitro group?
- Analog Synthesis : Replace the nitro group with cyano or sulfonamide moieties to assess electronic effects on target binding .
- Biological Assays : Test analogs against enzyme targets (e.g., bacterial nitroreductases) via kinetic assays (Km, Vmax) to quantify inhibition .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to active sites of cytochrome P450 isoforms .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .
- Prodrug Design : Introduce phosphate esters at the ethoxy group for enhanced hydrophilicity, cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The nitro group may reduce to amine (-NH2) or hydroxylamine (-NHOH) intermediates, which are reactive and potentially toxic .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
